Flt3-IN-4 is a small molecule inhibitor targeting the Fms-like tyrosine kinase 3, an important receptor tyrosine kinase involved in hematopoiesis and the pathogenesis of acute myeloid leukemia (AML). This compound is part of a class of inhibitors designed to interfere with the aberrant signaling pathways activated by mutations in the Flt3 gene, particularly the internal tandem duplications (ITDs) and tyrosine kinase domain (TKD) mutations that are prevalent in AML patients. The development of Flt3-IN-4 aims to provide a therapeutic option for patients with these mutations, which are associated with poor prognosis.
Flt3-IN-4 was synthesized as part of a broader effort to develop selective inhibitors for mutated forms of the Flt3 receptor. It belongs to a class of compounds that specifically inhibit receptor tyrosine kinases, which play critical roles in cell signaling and proliferation. The classification of Flt3-IN-4 as an antineoplastic agent underscores its potential use in cancer therapy, particularly for hematological malignancies.
The synthesis of Flt3-IN-4 involves several key steps:
The synthesis process yields Flt3-IN-4 in moderate to high yields, with careful optimization required to enhance selectivity and potency against the target enzyme.
Flt3-IN-4 primarily acts through competitive inhibition of the ATP-binding site on the Flt3 receptor. This mechanism prevents phosphorylation of downstream signaling molecules that would otherwise promote cell proliferation and survival in leukemic cells.
Key reactions involved in its mechanism include:
These reactions are crucial for understanding how effectively Flt3-IN-4 can disrupt aberrant signaling pathways in cancer cells.
The mechanism by which Flt3-IN-4 exerts its effects involves several steps:
Data from preclinical studies indicate that Flt3-IN-4 effectively reduces growth rates of leukemia cell lines harboring Flt3 mutations.
Flt3-IN-4 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and optimizing delivery methods for therapeutic applications.
Flt3-IN-4 has significant potential applications in oncology, particularly for treating acute myeloid leukemia associated with Flt3 mutations. Its development contributes to targeted therapy strategies aimed at improving patient outcomes by selectively inhibiting malignant cell growth while sparing normal hematopoietic cells. Ongoing research may also explore its efficacy in combination therapies with other agents targeting different pathways involved in leukemia progression.
Fms-like tyrosine kinase 3, a class III receptor tyrosine kinase, plays a critical role in hematopoietic stem cell survival, proliferation, and differentiation. Its extracellular domain comprises five immunoglobulin-like motifs that facilitate ligand binding, while intracellular components include the juxtamembrane domain and tyrosine kinase domain responsible for signal transduction [1] [9]. In Acute Myeloid Leukemia, gain-of-function mutations drive constitutive, ligand-independent activation through pathological dimerization and autophosphorylation. This results in aberrant activation of downstream proliferative and anti-apoptotic pathways, including signal transducer and activator of transcription 5, mitogen-activated protein kinase, and protein kinase B signaling cascades [1] [2] [9].
Phosphoproteomic analyses of primary Acute Myeloid Leukemia samples reveal that mutant Fms-like tyrosine kinase 3 orchestrates a complex signaling network involving over 1,000 phosphorylation sites across approximately 750 proteins [9]. These dysregulated pathways extend beyond canonical proliferation signals to influence diverse cellular processes, including Fc epsilon RI-mediated signaling, B-cell receptor signaling, and cluster of differentiation 40 signaling pathways. The resultant signaling chaos transforms hematopoietic precursors by simultaneously promoting uncontrolled proliferation and blocking differentiation – the hallmark of Acute Myeloid Leukemia pathogenesis [1] [9].
Table 1: Fms-like tyrosine kinase 3 Mutation Frequencies in Acute Myeloid Leukemia
Mutation Type | Molecular Characteristics | Frequency (%) | Associated Genetic Alterations |
---|---|---|---|
Fms-like tyrosine kinase 3-Internal Tandem Duplication | Juxtamembrane domain duplications | 25-30% | Co-occurrence with nucleophosmin 1 (25-40%), DNA methyltransferase 3 alpha (20-30%) |
Fms-like tyrosine kinase 3-Tyrosine Kinase Domain | Point mutations/deletions at D835 residue | 7-10% | Common in core-binding factor Acute Myeloid Leukemia with CCAAT enhancer binding protein alpha-myosin heavy chain 11 fusion |
Wild-type Fms-like tyrosine kinase 3 Overexpression | Elevated receptor expression | 70-90% | Frequent in mixed lineage leukemia-rearranged acute lymphoblastic leukemia |
Fms-like tyrosine kinase 3-Internal Tandem Duplication represents the most prevalent mutation in cytogenetically normal Acute Myeloid Leukemia, occurring in 25-30% of adult patients, with incidence exceeding 30% in patients over 55 years [1] [4] [10]. In contrast, Fms-like tyrosine kinase 3-Tyrosine Kinase Domain mutations affect 7-10% of patients, frequently co-occurring with core-binding factor Acute Myeloid Leukemia characterized by CCAAT enhancer binding protein alpha-myosin heavy chain 11 fusions [1] [5]. Both mutation types demonstrate age-dependent prevalence patterns, with Fms-like tyrosine kinase 3-Internal Tandem Duplication notably rare in pediatric Acute Myeloid Leukemia (<10%) and infant cases (<5%) [1].
The prognostic implications differ substantially between mutation subtypes. Fms-like tyrosine kinase 3-Internal Tandem Duplication unequivocally confers poor outcomes, with meta-analyses demonstrating significantly reduced overall survival and event-free survival compared to wild-type cases (hazard ratio 1.8-2.3) [1] [10]. The European Leukemia Net 2017 risk stratification incorporates allelic ratio (mutant-to-wild-type allele burden), categorizing patients with nucleophosmin 1 co-mutation and high allelic ratio (≥0.5) as intermediate-risk, while those with wild-type nucleophosmin 1 automatically qualify as adverse-risk regardless of allelic burden [1] [4]. Real-world data from Brazil confirms this prognostic impact, showing 4-year overall survival of just 14.4% in Fms-like tyrosine kinase 3-Internal Tandem Duplication-positive patients without targeted therapy, compared to 27.5% in wild-type cases [10].
The prognostic significance of Fms-like tyrosine kinase 3-Tyrosine Kinase Domain remains controversial. Meta-analysis of 20 prospective cohorts (n=10,970) revealed no significant overall survival or disease-free survival impact globally (overall survival hazard ratio 0.98, 95% confidence interval 0.76–1.27) [5]. However, ethnicity-specific analysis uncovered diametrically opposed effects: Fms-like tyrosine kinase 3-Tyrosine Kinase Domain conferred favorable prognosis in Asians (overall survival hazard ratio 0.63, 95% confidence interval 0.42–0.95) but adverse outcomes in Caucasians (disease-free survival hazard ratio 1.34, 95% confidence interval 1.07–1.67) [5]. This suggests potential ethnic variation in the biological behavior or therapeutic responsiveness of Fms-like tyrosine kinase 3-Tyrosine Kinase Domain-mutated Acute Myeloid Leukemia.
Conventional intensive chemotherapy fails to overcome the poor prognosis associated with Fms-like tyrosine kinase 3 mutations, with allogeneic hematopoietic stem cell transplantation providing only modest benefit. Retrospective analyses demonstrate that transplantation fails to fully mitigate relapse risk in Fms-like tyrosine kinase 3-Internal Tandem Duplication-positive patients, who experience significantly higher relapse rates than wild-type counterparts despite transplantation [2] [3] [10]. This therapeutic insufficiency stems partly from the unique biology of mutant Fms-like tyrosine kinase 3: chemotherapy-induced aplasia triggers stromal cell production of Fms-like tyrosine kinase 3 ligand, which can increase 100-1000-fold post-chemotherapy, potentially promoting survival of residual Fms-like tyrosine kinase 3-mutant clones [4].
The molecular evolution of Fms-like tyrosine kinase 3 mutations under treatment pressure further justifies targeted inhibition. Relapsed Acute Myeloid Leukemia frequently demonstrates clonal selection with increased Fms-like tyrosine kinase 3-Internal Tandem Duplication allelic ratio or acquisition of new Fms-like tyrosine kinase 3-Tyrosine Kinase Domain mutations, indicating these mutations function as late drivers in leukemogenesis [4] [8]. The dependency of relapsed clones on Fms-like tyrosine kinase 3 signaling creates a therapeutic window for tyrosine kinase inhibitors. Since 2017, regulatory approvals have transformed the landscape, with three Fms-like tyrosine kinase 3 inhibitors now integrated into standard care: midostaurin for newly diagnosed Fms-like tyrosine kinase 3-mutated Acute Myeloid Leukemia with chemotherapy, quizartinib for newly diagnosed Fms-like tyrosine kinase 3-Internal Tandem Duplication-positive disease, and gilteritinib for relapsed/refractory cases [3] [7].
Table 2: Classification of Fms-like tyrosine kinase 3 Inhibitors in Acute Myeloid Leukemia
Generation | Target Specificity | Representative Agents | Clinical Application | Key Resistance Mechanisms |
---|---|---|---|---|
First-Generation | Multi-kinase | Midostaurin, Lestaurtinib | Newly diagnosed with intensive chemotherapy | Fms-like tyrosine kinase 3 gatekeeper mutations (F691L), activation loop mutations (D835), clonal selection |
Second-Generation | Type I (Bind active conformation) | Gilteritinib, Crenolanib | Relapsed/refractory monotherapy; newly diagnosed combinations | Fms-like tyrosine kinase 3 F691L gatekeeper mutation, parallel pathway activation (AXL, SYK) |
Second-Generation | Type II (Bind inactive conformation) | Quizartinib | Newly diagnosed Fms-like tyrosine kinase 3-Internal Tandem Duplication-positive with chemotherapy | D835 activation loop mutations, NRAS/KRAS mutations, stromal protection |
Novel Agents | Beyond tyrosine kinase inhibitors | Flt3-IN-4, PROTACs, Antibody-drug conjugates | Investigational | Undefined; designed to overcome canonical resistance |
The development of resistance to current Fms-like tyrosine kinase 3 inhibitors creates an ongoing need for next-generation agents like Flt3-IN-4. Multiple resistance mechanisms have been identified, including: (1) acquisition of Fms-like tyrosine kinase 3 gatekeeper mutations (F691L) that sterically hinder inhibitor binding; (2) activation loop mutations (D835) that stabilize the active conformation, particularly problematic for type II inhibitors; (3) clonal selection of non-Fms-like tyrosine kinase 3-dependent subclones with alternative driver mutations; and (4) microenvironment-mediated protection through stromal Fms-like tyrosine kinase 3 ligand production [3] [4] [8]. These resistance patterns necessitate structurally distinct inhibitors capable of overcoming common resistance mutations while maintaining potency against both Fms-like tyrosine kinase 3-Internal Tandem Duplication and Fms-like tyrosine kinase 3-Tyrosine Kinase Domain variants.
Computational approaches have accelerated the discovery of novel Fms-like tyrosine kinase 3 inhibitors, including Flt3-IN-4. Ligand-based pharmacophore modeling using experimentally validated inhibitors has enabled high-throughput screening of natural compound libraries. One such effort screened >400,000 natural compounds from the Coconut database, identifying promising candidates with robust binding affinity and favorable absorption, distribution, metabolism, excretion, and toxicity profiles [6]. Molecular dynamics simulations further validated stable target engagement, suggesting these compounds—potentially including Flt3-IN-4—represent viable scaffolds for drug development [6]. These approaches address the urgent need for agents capable of overcoming resistance to existing Fms-like tyrosine kinase 3 inhibitors while maintaining activity across diverse mutation subtypes.
Molecular Graphics: Visual representation of Fms-like tyrosine kinase 3 structure showing immunoglobulin-like extracellular domains, transmembrane helix, juxtamembrane domain with Internal Tandem Duplication duplication site, and tyrosine kinase domain with activation loop (D835) and gatekeeper residue (F691). Computational modeling of Flt3-IN-4 docked in adenosine triphosphate-binding pocket demonstrates potential interactions with key residues.
The future of Fms-like tyrosine kinase 3 inhibition extends beyond adenosine triphosphate-competitive agents. Proteolysis-targeting chimeras designed to degrade Fms-like tyrosine kinase 3 protein rather than merely inhibit kinase activity show preclinical promise [8]. Similarly, antibody-based approaches targeting the extracellular domain, including bispecific T-cell engagers and chimeric antigen receptor T-cell therapies, represent emerging strategies. These innovative approaches, alongside next-generation tyrosine kinase inhibitors like Flt3-IN-4, aim to address the persistent challenge of resistance in Fms-like tyrosine kinase 3-mutated Acute Myeloid Leukemia, potentially transforming this historically adverse-risk subtype into a manageable condition.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1